3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, a pentan-2-yl group at position 1, and an amine group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with pentan-2-ylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine or hydrazine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the pentan-2-yl and amine groups.
1-(Pentan-2-yl)-1H-pyrazol-4-amine: Lacks the methyl groups at positions 3 and 5.
3,5-Dimethyl-1H-pyrazol-4-amine: Lacks the pentan-2-yl group.
Uniqueness
3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
3,5-dimethyl-1-pentan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-5-6-7(2)13-9(4)10(11)8(3)12-13/h7H,5-6,11H2,1-4H3 |
InChI Key |
VZQQCCJKYLRRLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N1C(=C(C(=N1)C)N)C |
Origin of Product |
United States |
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